

UR-3216: A Comparative Analysis of Cross-Reactivity with Integrin ανβ3

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Compound of Interest		
Compound Name:	UR-3216	
Cat. No.:	B1683735	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **UR-3216**, a prodrug of the potent platelet aggregation inhibitor UR-2922, focusing on its selectivity for its primary target, the glycoprotein IIb/IIIa receptor (GPIIb/IIIa or integrin α IIb β 3), versus the related integrin α 03. While specific cross-reactivity data for **UR-3216** against a broad panel of integrins is not readily available in the public domain, this guide outlines the critical importance of evaluating off-target effects and presents the methodologies used to quantify such interactions.

The active form of **UR-3216**, UR-2922, is a high-affinity antagonist of the platelet receptor GPIIb/IIIa, with a dissociation constant (Kd) of less than 1 nM.[1] Given the structural similarities within the integrin family, particularly between the β 3 subunits of GPIIb/IIIa (β 3) and the vitronectin receptor $\alpha\nu\beta$ 3, assessing the cross-reactivity of GPIIb/IIIa antagonists is a crucial step in preclinical development to ensure target selectivity and minimize potential side effects.

Data Presentation: Target Selectivity Profile

The following table presents illustrative data on the binding affinity of UR-2922 for its primary target, GPIIb/IIIa, and the closely related integrin, $\alpha\nu\beta3$. The value for GPIIb/IIIa is based on published data, while the value for $\alpha\nu\beta3$ is a hypothetical representation of a highly selective compound, a desirable characteristic for modern GPIIb/IIIa antagonists.



Compound	Target	Parameter	Value (nM)	Selectivity Ratio (ανβ3/GPIIb/III a)
UR-2922	GPIIb/IIIa (αIIbβ3)	Kd	< 1	>1000
ανβ3	IC50	>1000		

Note: The IC50 value for $\alpha\nu\beta3$ is illustrative and represents a hypothetical scenario of high selectivity. Actual experimental validation is required.

Experimental Protocols

To determine the selectivity of a compound like UR-2922, a competitive radioligand binding assay is a standard and robust method.

Competitive Radioligand Binding Assay for GPIIb/IIIa and $\alpha\nu\beta3$

Objective: To determine the binding affinity (Ki) of UR-2922 for GPIIb/IIIa and $\alpha\nu\beta3$ by measuring its ability to displace a known radiolabeled ligand.

Materials:

- Receptors: Purified human platelet GPIIb/IIIa and purified human αvβ3 integrin.
- Radioligand: [3H]-Eptifibatide or another suitable high-affinity radiolabeled antagonist.
- Test Compound: UR-2922, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: Tris-buffered saline (TBS) containing Ca²⁺, Mg²⁺, and a protein carrier like BSA.
- Filtration System: 96-well glass fiber filter plates and a vacuum manifold.
- Scintillation Counter: For measuring radioactivity.



Procedure:

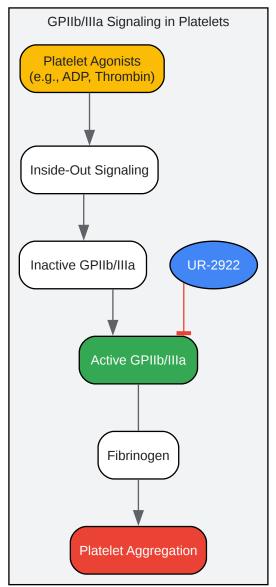
- Receptor Immobilization: Purified GPIIb/IIIa or ανβ3 is coated onto the wells of a 96-well plate.
- Competitive Binding:
 - A fixed concentration of the radioligand ([3H]-Eptifibatide) is added to each well.
 - A range of concentrations of the unlabeled test compound (UR-2922) is added to the wells to compete with the radioligand for binding to the immobilized receptor.
 - Control wells include:
 - Total Binding: Radioligand only.
 - Non-specific Binding: Radioligand in the presence of a saturating concentration of a known unlabeled antagonist.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through the glass fiber filter plates using a vacuum manifold. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: The filters are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then measured using a scintillation counter.
- Data Analysis:
 - The specific binding is calculated by subtracting the non-specific binding from the total binding.

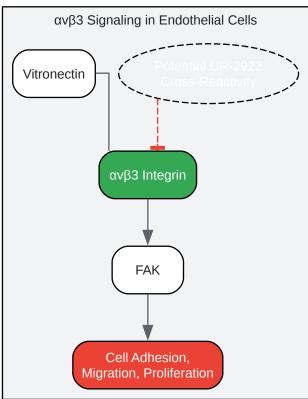


- The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation:
 Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

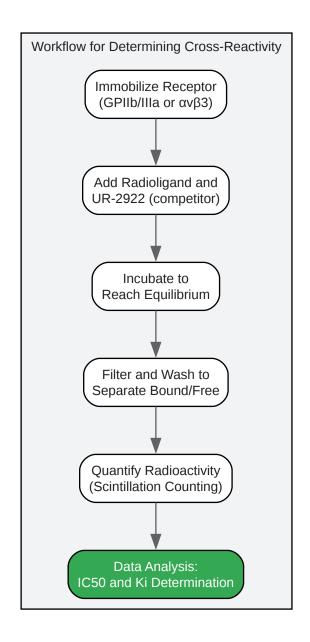
Visualizations Signaling Pathway Comparison











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References

1. medkoo.com [medkoo.com]







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